molecular formula C9H12BFO3 B1318670 (3-(3-Fluoropropoxy)phenyl)boronic acid CAS No. 915402-01-6

(3-(3-Fluoropropoxy)phenyl)boronic acid

Cat. No. B1318670
CAS RN: 915402-01-6
M. Wt: 198 g/mol
InChI Key: XWYJXAFWBGCCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(3-Fluoropropoxy)phenyl)boronic acid” is a boronic acid derivative . It is used in research and development. The molecular formula is C9H12BFO3 and the average mass is 197.999 Da .


Synthesis Analysis

The synthesis of boronic acids often involves the use of organometallic reagents and boranes . The Suzuki–Miyaura coupling is a common method for the synthesis of boronic acids . This method involves the reaction of organometallic reagents with boranes to form the boronic acid .


Molecular Structure Analysis

The molecular structure of “(3-(3-Fluoropropoxy)phenyl)boronic acid” has been analyzed using various methods . Geometry optimization was performed for the possible conformations of the molecule using the DFT/B3LYP method with the 6-311++G (d, p) basis set .


Chemical Reactions Analysis

Boronic acids, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the cross-coupling of two organoboron reagents in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

“(3-(3-Fluoropropoxy)phenyl)boronic acid” is a white to light yellow crystal powder . It has a molecular formula of C9H12BFO3 and an average mass of 197.999 Da .

Scientific Research Applications

Fluorescent Sensors

Boronic acid compounds, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, have been well developed as sensors to recognize carbohydrates or other substances . They can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes .

Detection of Carbohydrates

These boronic acid-based fluorescent sensors can detect carbohydrates such as glucose, ribose, and sialyl Lewis A/X .

Detection of Other Substances

Apart from carbohydrates, these sensors can also detect other substances including catecholamines, reactive oxygen species, and ionic compounds .

Development of New Materials

Functionalized boronic acid, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, has been used in the development of new materials including nanoparticles, smart polymer gels, and quantum dots .

Synthesis of Liquid Crystalline Compounds

“(3-(3-Fluoropropoxy)phenyl)boronic acid” has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .

6. Inhibitors of Serine Protease and Kinase Enzymes In medicine, phenyl boronic acids, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression, and metastasis of tumor cells .

Boron Neutron Capture Therapy

The boron compounds, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, are also used in boron neutron capture therapy of tumors .

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves their ability to act as Lewis acids . In the Suzuki–Miyaura coupling reaction, the boronic acid undergoes transmetalation, where it transfers an organic group to a palladium catalyst .

Safety and Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Boronic acids, including “(3-(3-Fluoropropoxy)phenyl)boronic acid”, are increasingly being used in diverse areas of research . They are used in various sensing applications, in the manipulation of proteins, in the separation of glycated molecules, and in the development of therapeutics . Future research will likely continue to explore these and other applications of boronic acids .

properties

IUPAC Name

[3-(3-fluoropropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7,12-13H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYJXAFWBGCCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCF)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590222
Record name [3-(3-Fluoropropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915402-01-6
Record name [3-(3-Fluoropropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.